molecular formula C13H17N3S B1490985 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2098022-18-3

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1490985
CAS RN: 2098022-18-3
M. Wt: 247.36 g/mol
InChI Key: WVVMBNNBAPCTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine, commonly known as CPTP, is an organic compound that is used in a variety of scientific research applications. CPTP is a cyclic molecule that is composed of six carbon atoms, four nitrogen atoms, and two sulfur atoms. It is a colorless solid that has a melting point of 116-118 °C. CPTP has a variety of properties that make it an ideal compound for research purposes.

Scientific Research Applications

CPTP has a variety of scientific research applications. It has been used to study the effects of cyclic compounds on the activity of enzymes, as well as the interaction of cyclic compounds with proteins. CPTP has also been used in studies of cell membrane permeability and drug delivery. In addition, CPTP has been used to study the effects of cyclic compounds on the structure and function of proteins.

Mechanism of Action

The mechanism of action of CPTP is not fully understood. However, it is believed that CPTP binds to proteins and enzymes in a manner similar to other cyclic compounds. It is believed that CPTP binds to proteins and enzymes by forming hydrogen bonds with their active sites. This binding is believed to alter the structure and function of the proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPTP are not fully understood. However, it is believed that CPTP may have a variety of effects on the body. It has been suggested that CPTP may have anti-inflammatory and anti-cancer properties. In addition, CPTP has been shown to have an effect on lipid metabolism and may be useful in the treatment of obesity and diabetes.

Advantages and Limitations for Lab Experiments

CPTP has several advantages for lab experiments. It is a relatively stable compound and is not easily degraded by heat or light. In addition, CPTP is soluble in a variety of solvents and can be easily purified. However, CPTP is not very soluble in water, which can limit its use in some experiments.

Future Directions

There are a variety of potential future directions for research involving CPTP. These include further studies of its mechanism of action and its effects on biochemical and physiological processes. In addition, research could be conducted to determine the potential therapeutic applications of CPTP. Finally, CPTP could be used to study the effects of cyclic compounds on the structure and function of proteins.

properties

IUPAC Name

2-[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-5-3-11-8-16(7-10-1-2-10)15-13(11)12-4-6-17-9-12/h4,6,8-10H,1-3,5,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVMBNNBAPCTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CSC=C3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.